1-cyclopentyl-N-isobutyl-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopentyl-N-isobutyl-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound It features a pyrazole ring, which is known for its biological activity and versatility in various chemical reactions
Preparation Methods
The synthesis of 1-cyclopentyl-N-isobutyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Cyclopentyl-N-isobutyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-N-isobutyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly due to its biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-isobutyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopentyl-N-isobutyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-1H-pyrazol-4-amine: This compound lacks the isobutyl group, which can affect its biological activity and chemical reactivity.
1-Cyclopentyl-1H-pyrazol-5-amine: This compound has a different substitution pattern on the pyrazole ring, which can lead to different properties and applications .
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivities.
Properties
Molecular Formula |
C12H22ClN3 |
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Molecular Weight |
243.77 g/mol |
IUPAC Name |
1-cyclopentyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H21N3.ClH/c1-10(2)7-13-11-8-14-15(9-11)12-5-3-4-6-12;/h8-10,12-13H,3-7H2,1-2H3;1H |
InChI Key |
QUSRABCODAZUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C2CCCC2.Cl |
Origin of Product |
United States |
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